1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Overview
Description
1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperidine moiety: The benzimidazole intermediate is then reacted with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate.
Attachment of the phenoxypropanol group: The final step involves the reaction of the intermediate with 4-methylphenoxypropanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzimidazole or piperidine derivatives.
Scientific Research Applications
1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds such as omeprazole, thiabendazole, and albendazole share the benzimidazole core structure.
Piperidine derivatives: Compounds like piperidine, piperazine, and their derivatives.
Uniqueness
1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride is unique due to its combination of the benzimidazole and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2.ClH/c1-19-9-11-21(12-10-19)30-18-20(29)17-28-23-8-4-3-7-22(23)27(24(28)25)16-15-26-13-5-2-6-14-26;/h3-4,7-12,20,25,29H,2,5-6,13-18H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZCKTXIDUUDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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